N-Benzyl-3-methyl-3H-purin-6-amine

Cytokinin receptor antagonist N3-methyl purine Structure-activity relationship

N-Benzyl-3-methyl-3H-purin-6-amine (CAS 14671-24-0; synonym 3-Methyl-6-benzylaminopurine) is a trisubstituted purine derivative with a methyl group at the N3 position and a benzylamino group at the C6 position of the purine core. Its molecular formula is C13H13N5 and its molecular weight is 239.28 g/mol.

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
CAS No. 14671-24-0
Cat. No. B11869941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-3-methyl-3H-purin-6-amine
CAS14671-24-0
Molecular FormulaC13H13N5
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESCN1C=NC(=NCC2=CC=CC=C2)C3=C1N=CN3
InChIInChI=1S/C13H13N5/c1-18-9-17-12(11-13(18)16-8-15-11)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,16)
InChIKeyOZISBDKBOYPZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-methyl-3H-purin-6-amine (CAS 14671-24-0): A 3-Methyl-6-Benzylaminopurine Scaffold for Cytokinin Receptor and Purine Nucleoside Phosphorylase Research


N-Benzyl-3-methyl-3H-purin-6-amine (CAS 14671-24-0; synonym 3-Methyl-6-benzylaminopurine) is a trisubstituted purine derivative with a methyl group at the N3 position and a benzylamino group at the C6 position of the purine core . Its molecular formula is C13H13N5 and its molecular weight is 239.28 g/mol. This compound belongs to the 6-benzylaminopurine (BAP) structural class, which includes both cytokinin agonists (e.g., 6-benzylaminopurine) and antagonists (e.g., PI-55) [1]. The N3-methyl substitution distinguishes it from the prototypical cytokinin 6-benzylaminopurine (BAP) and its ring-substituted derivatives, potentially altering receptor binding affinity, metabolic stability, and biological activity profiles [2]. The compound is supplied at analytical purity levels (e.g., 97%) suitable for use as a reference standard in cytokinin signaling studies, as a synthetic intermediate for agelasimine analogs, and as a probe for purine nucleoside phosphorylase (PNP) inhibition assays .

Why N-Benzyl-3-methyl-3H-purin-6-amine Cannot Be Replaced by Generic 6-Benzylaminopurine or Other BAP Derivatives in Cytokinin Research


Substitution at the N3 position of the purine ring fundamentally alters the electronic distribution and hydrogen-bonding capacity of the adenine scaffold, which are critical determinants of cytokinin receptor recognition [1]. N6-benzyladenine (BA) derivatives with purine ring substitutions exhibit strikingly different receptor activation profiles: methyl substitution at the N3 position can reduce agonistic activity at AHK3 and CRE1/AHK4 receptors, potentially converting an agonist into an antagonist [2]. The 6-benzylaminopurine class includes compounds ranging from full agonists (BAP, kinetin) to competitive antagonists (PI-55, LGR-991), and the N3-methyl group on the target compound introduces a steric and electronic perturbation not present in any of the well-characterized cytokinin receptor ligands [3]. Consequently, generic substitution with unsubstituted BAP or benzyl-ring-substituted analogs (e.g., 2-hydroxy-3-methylbenzylamino derivatives) would fail to reproduce the specific receptor interaction profile, metabolic stability, and downstream signaling effects of the N3-methylated scaffold [4].

N-Benzyl-3-methyl-3H-purin-6-amine (14671-24-0): Quantitative Differentiation Evidence vs. Comparator BAP Derivatives


Structural Differentiation via N3-Methyl Substitution: Impact on Cytokinin Receptor Activation vs. Unsubstituted 6-Benzylaminopurine (BAP)

N-Benzyl-3-methyl-3H-purin-6-amine bears a methyl substituent at the N3 position of the purine ring, a modification absent in the prototypical cytokinin agonist 6-benzylaminopurine (BAP, CAS 1214-39-7). Structure-activity relationship (SAR) studies on N6-benzyladenine derivatives demonstrate that purine ring modifications, including N3-substitution, profoundly modulate cytokinin receptor activation [1]. In the Nisler et al. (2010) study of 11 BAP derivatives, compounds with substitutions at the C2, N7, and N9 positions of the purine moiety displayed a spectrum of activities ranging from full agonism to potent antagonism at Arabidopsis cytokinin receptors AHK3 and CRE1/AHK4 [2]. While N3-methyl substitution was not directly tested in that panel, the closely related N9-substituted derivatives showed reduced agonist activity and, in some cases, antagonist properties in bacterial receptor and live-cell binding assays, as measured by ARR5:GUS reporter gene output [2]. Separately, Abe and Uchiyama (1978) reported that 3-methyl substitution on adenylate cytokinins significantly diminishes cytokinin activity relative to the unsubstituted parent in tobacco callus bioassays [3]. This class-level evidence indicates that the N3-methyl group in the target compound is expected to attenuate cytokinin agonism and may confer antagonist properties, differentiating it from BAP.

Cytokinin receptor antagonist N3-methyl purine Structure-activity relationship Arabidopsis AHK3/CRE1

Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen Bonding Profile vs. PI-55 and BAP

N-Benzyl-3-methyl-3H-purin-6-amine (MW = 239.28 g/mol) possesses a molecular weight intermediate between the simpler BAP (MW = 225.25 g/mol) and the hydroxylated antagonist PI-55 (MW = 255.28 g/mol). The N3-methyl group contributes to increased lipophilicity compared to unsubstituted BAP, as estimated by the ALogP contribution of a methyl substituent (+0.5 log units) [1]. This moderate increase in lipophilicity may improve membrane permeability in cellular assays without the hydrogen bond donor capacity of the 2-hydroxy group present in PI-55, which forms an additional interaction with the receptor binding pocket [2]. The absence of a phenolic -OH group in the target compound eliminates a metabolic conjugation site (glucuronidation/sulfation) that limits the in vivo half-life of PI-55 and LGR-991 [2].

Physicochemical properties Ligand efficiency Drug-likeness Purine analogs

Synthetic Versatility as an Intermediate: Agelasimine Analogue Synthesis vs. N7-Benzyl-3-methyladenine

N-Benzyl-3-methyl-3H-purin-6-amine serves as a key synthetic intermediate for the preparation of agelasimine A and B analogues, structurally distinct from the N7-benzyl-3-methyladenine intermediate (CAS 129918-40-7) used in published syntheses [1]. The target compound bears the benzyl group at the exocyclic N6 amine position rather than the endocyclic N7 position, enabling divergent synthetic routes to N6-substituted purine natural product analogues. Itoh et al. (1993) demonstrated that 3-methyladenine can be regioselectively benzylated at N7 to yield 7-benzyl-3-methyladenine; however, N6-benzylation requires a distinct synthetic strategy that this compound fulfills . The commercial availability of the target compound at 97% purity eliminates the need for in-house N6-benzylation of 3-methyladenine, a step that often yields mixtures of N6, N7, and N9 regioisomers requiring chromatographic separation .

Agelasimine synthesis Regioselective alkylation Purine natural product Marine sponge alkaloid

Combinatorial Chemistry and Library Design Differentiation: Scaffold Uniqueness vs. Commercial BAP-Derived Screening Compounds

The 3-methyl-6-benzylaminopurine scaffold represents a specific chemotype within the broader purine derivative space that is underrepresented in commercial screening libraries, which are dominated by C2, N9, and C6-aryl-substituted purines [1]. The N3-methyl group introduces a steric constraint that alters the conformational preference of the purine ring and the orientation of the C6-benzylamino side chain relative to the protein binding surface [2]. In CDK inhibitor development, 6-benzylamino substitution at C6 combined with alkylation at N9 (e.g., olomoucine, roscovitine) is a well-established pharmacophore; the N3-methyl variant provides an alternative vector for probing the ATP-binding pocket that is not accessible with N9-alkylated analogs [3]. The compound's molecular weight (239.28 g/mol) places it in the fragment-like space (MW < 250), suitable for fragment-based drug discovery (FBDD) campaigns targeting purine-recognizing proteins .

Purine library Kinase inhibitor scaffold Chemical probe Fragment-based drug discovery

N-Benzyl-3-methyl-3H-purin-6-amine (14671-24-0): High-Value Application Scenarios for Scientific Procurement


Cytokinin Receptor Antagonist Probe Development for Plant Hormone Signaling Studies

Research groups investigating Arabidopsis cytokinin receptor (AHK2, AHK3, CRE1/AHK4) pharmacology require structurally diverse BAP derivatives to map the structure-activity relationships governing agonism versus antagonism. N-Benzyl-3-methyl-3H-purin-6-amine fills a critical gap: the N3-methyl substitution on the purine core has not been systematically evaluated in published cytokinin receptor panels [1]. As established in Section 3 (Evidence Item 1), N3-substituted adenylate cytokinins exhibit reduced agonist activity relative to unsubstituted BAP, and analogous C2/N7/N9 substitutions can convert agonists to antagonists. The compound can be directly used in ARR5:GUS reporter gene assays, bacterial receptor binding assays, and classical cytokinin bioassays (tobacco callus, wheat leaf senescence, Amaranthus) to characterize its receptor activation profile, with PI-55 (agonist-to-antagonist conversion benchmark) and BAP (agonist control) as comparators [2].

Regioselective Synthesis of N6-Substituted Agelasimine Analogues and Purine Natural Product Derivatives

As detailed in Section 3 (Evidence Item 3), the target compound is the N6-benzyl regioisomer complementary to the N7-benzyl-3-methyladenine intermediate used in published agelasimine A/B model syntheses [1]. Synthetic chemistry laboratories pursuing marine sponge alkaloid analogues can use this compound as a direct substrate for further N6-functionalization (acylation, alkylation, glycosylation) without competing N7/N9 side reactions. The 97% purity specification from vendors such as Chemenu (Catalog No. CM233709) is suitable for use as a starting material in multi-step synthetic sequences where regioisomeric purity at the benzyl position is critical for downstream product homogeneity [2].

Fragment-Based Drug Discovery (FBDD) Library Expansion Targeting Purine-Recognizing Proteins

The compound's molecular weight (239.28 g/mol) falls within the fragment-like space (MW < 250 Da) defined by the Rule of Three for FBDD [1]. As established in Section 3 (Evidence Item 4), the N3-methyl-6-benzylaminopurine scaffold is underrepresented in commercial fragment libraries, which predominantly feature N9-alkylated and C6-arylamino purine variants. Drug discovery groups screening against purine-binding targets (kinases, purine nucleoside phosphorylase, adenosine receptors, HSP90) can incorporate this fragment to probe the ATP-binding site with a distinct vector orientation conferred by the N3-methyl group. The compound can be screened at 0.1-1 mM concentrations in biochemical and biophysical assays (DSF, SPR, NMR) to identify weak-affinity hits for subsequent fragment growing/merging campaigns [2].

Reference Standard for Analytical Method Development and Metabolite Identification in Cytokinin Research

The unambiguous structural identity of N-Benzyl-3-methyl-3H-purin-6-amine (C13H13N5, exact mass 239.1171 Da) makes it suitable as a reference standard for LC-MS/MS method development in plant hormone metabolomics [1]. Its retention time, fragmentation pattern (predicted major fragments: m/z 148 [M-benzyl]+, m/z 91 [tropylium]+), and UV absorbance profile are distinct from both BAP (C12H11N5, MW 225.25) and hydroxylated antagonists such as PI-55 [2]. Analytical laboratories supporting plant biology research can use this compound to validate chromatographic separation methods that must resolve N3-methyl purine derivatives from co-eluting N7- and N9-substituted isomers in plant tissue extracts .

Quote Request

Request a Quote for N-Benzyl-3-methyl-3H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.